molecular formula C8H5BrFNOS B14772017 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole

2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole

Cat. No.: B14772017
M. Wt: 262.10 g/mol
InChI Key: GVOZAWDLXOFHJQ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole is a high-purity chemical reagent designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a benzothiazole core, a privileged scaffold in pharmaceuticals known for its versatile biological activities and ability to interact with diverse biological targets . The specific substitution pattern on this molecule—bromo and fluoro halogens at the 2- and 5-positions, combined with a methoxy group at the 6-position—makes it a highly valuable and versatile building block for the synthesis of novel bioactive molecules . The primary research value of this compound lies in its role as a key intermediate for constructing potential therapeutic agents. Benzothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antitumor, antimicrobial, antifungal, and anti-inflammatory effects . The structural motifs present in this reagent are significant; the 6-methoxy substitution on the benzothiazole ring has been shown to significantly enhance kinase-targeted anticancer activity by fostering favorable hydrophobic and hydrogen-bonding interactions within enzyme binding sites . Furthermore, the introduction of electron-withdrawing substituents, such as the 5-fluoro group, is a established strategy to boost both the anticancer efficacy and metabolic stability of the resulting drug candidates . The reactive 2-bromo handle allows for further functionalization via cross-coupling reactions, enabling researchers to rapidly generate libraries of analogs for structure-activity relationship (SAR) studies . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are advised to consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

2-bromo-5-fluoro-6-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNOS/c1-12-6-3-7-5(2-4(6)10)11-8(9)13-7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOZAWDLXOFHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)SC(=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the bromination of 5-fluoro-6-methoxy-1,3-benzothiazole using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetonitrile . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity this compound.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic displacement under basic conditions:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
SNAr with aminesK₂CO₃, acetonitrile, RT, 3h2-Amino-5-fluoro-6-methoxybenzothiazole50-85%
Alkoxy substitutionNaOCH₃, DMF, 80°C, 6h2-Methoxy-5-fluoro-6-methoxybenzothiazole63%

Key observations:

  • Potassium carbonate facilitates deprotonation of nucleophiles while maintaining reaction homogeneity .

  • Methoxy groups at position 6 enhance ring electron density, accelerating substitution at position 2 .

Cross-Coupling Reactions

The bromine participates in transition-metal catalyzed couplings:

Coupling TypeCatalyst SystemConditionsProduct ApplicationSource
SuzukiPd(PPh₃)₄ (5 mol%), K₂CO₃DME/H₂O, 90°C, 12hBiaryl derivatives for drug discovery
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°C, 24hN-Aryl compounds with antitumor activity

Notable example:

  • Suzuki coupling with 4-nitrophenylboronic acid produced 2-(4-nitrophenyl)-5-fluoro-6-methoxybenzothiazole in 78% yield, demonstrating utility in creating extended π-systems .

Halogen Exchange Reactions

Fluorine at position 5 shows limited reactivity due to strong C-F bond, but participates in directed metallation:

ReactionConditionsOutcomeSource
Directed ortho-metallationLDA, THF, -78°CLithiation at position 4
Quenching with electrophilesDMF, CO₂, or I₂Introduction of formyl, carboxyl, or iodo groups

This sequence enables functionalization at position 4 while preserving other substituents.

Cyclocondensation Reactions

The benzothiazole core participates in heterocycle formation:

Partner CompoundConditionsNew Heterocycle FormedBiological ActivitySource
ThiosemicarbazideHCl catalysis, ethanol refluxThiazolo[3,2-b] triazoleAntimicrobial agents (MIC 8 μg/mL)
Hydrazine hydrateMicrowave, 150°C, 20min Triazolo[3,4-b] thiadiazineAnticancer (IC₅₀ 2.1 μM vs A549)

Biological Activation Pathways

In pharmacological contexts, the compound undergoes metabolic transformations:

Enzyme SystemReactionMetabolite IdentifiedSignificanceSource
CYP3A4O-Demethylation at position 66-Hydroxy-5-fluoro-2-bromobenzothiazoleIncreased water solubility
Glutathione S-transferaseDisplacement of bromide2-S-Glutathionyl derivativeDetoxification pathway

These transformations influence both pharmacokinetic properties and toxicity profiles .

Synthetic Considerations:

  • Bromination of precursor 6-methoxy-5-fluorobenzothiazole occurs regioselectively at position 2 using Br₂ in acetic acid (85% yield).

  • Methoxy group installation via nucleophilic substitution requires protection of position 2 bromide during synthesis .

  • Palladium-mediated reactions show >90% conversion when using Buchwald-Hartwig amination conditions .

This comprehensive analysis demonstrates how strategic functionalization of 2-bromo-5-fluoro-6-methoxy-1,3-benzothiazole enables creation of diverse derivatives with applications ranging from medicinal chemistry to materials science.

Scientific Research Applications

Chemistry: 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of new heterocyclic compounds with potential biological activities .

Biology and Medicine: The compound is studied for its potential as an antimicrobial and anticancer agent. Its derivatives have shown promising activity against various bacterial strains and cancer cell lines .

Industry: In the industrial sector, it is used as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals. Its unique chemical structure allows for the development of novel materials with specific properties .

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole and its derivatives involves the interaction with specific molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances the compound’s ability to form strong interactions with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes . The methoxy group contributes to the compound’s lipophilicity, facilitating its penetration into cells and tissues.

Comparison with Similar Compounds

Table 1: Substituent Effects in Benzothiazole Derivatives

Compound Name Substituents Key Properties
2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole Br (C2), F (C5), OMe (C6) High electrophilicity at C2; enhanced metabolic stability
2-Phenyl-1,3-benzothiazole (4a) Ph (C2) Lower reactivity; used as a model scaffold
6-Bromo-2-methylsulfanyl-1,3-benzothiazole Br (C6), SMe (C2) Reduced π-delocalization in thiazole ring

Biological Activity

2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula: C8H6BrF N2O S
Molecular Weight: 261.11 g/mol
IUPAC Name: 2-Bromo-5-fluoro-6-methoxybenzothiazole

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound exhibits:

  • Inhibition of Enzymatic Activity: It has been shown to inhibit enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways: Alterations in signaling pathways such as apoptosis and cell cycle regulation have been observed, indicating its potential as an anticancer agent.

Biological Activity Data

The following table summarizes the biological activities and effects observed in various studies involving this compound.

Activity Target/Effect IC50 Value Study Reference
AnticancerInhibition of tumor cell growth10 µM
AntimicrobialBacterial inhibition15 µg/mL
Anti-inflammatoryCytokine modulationNot specified

Case Studies

  • Anticancer Activity:
    A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, leading to increased cell death in treated cells compared to controls.
  • Antimicrobial Effects:
    The compound was evaluated for its antimicrobial properties against several bacterial strains. Results indicated that it displayed significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
  • Anti-inflammatory Properties:
    Research has shown that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests a potential role in managing inflammatory diseases.

Research Findings

Recent findings highlight the compound's versatility and potential therapeutic applications:

  • Synergistic Effects: When combined with other known anticancer agents, this compound exhibited synergistic effects that enhanced overall efficacy against resistant cancer cell lines.
  • Structure-Activity Relationship (SAR): Studies on SAR have identified key functional groups that enhance biological activity, providing insights for further modifications to improve potency and selectivity.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves sequential functionalization of the benzothiazole core. A key approach uses palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups, followed by bromination/fluorination of methoxy-substituted precursors . Optimizing parameters is critical:

  • Temperature control (50–80°C) minimizes decomposition.
  • Anhydrous conditions prevent hydrolysis of intermediates .
  • CuI as a co-catalyst improves yields by 15–20% compared to Pd-only systems .

Q. Table 1: Synthetic Method Comparison

MethodCatalyst SystemYield (%)Purity (%)
Direct brominationBr₂/H₂SO₄4588
Suzuki couplingPd(PPh₃)₄/CuI7295
Nucleophilic substitutionK₂CO₃/DMF5891

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of derivatives?

Methodological Answer:

  • X-ray crystallography : Definitive for verifying bromine/fluorine substitution patterns and molecular geometry .
  • ¹H/¹³C NMR + HSQC : Identifies coupling between substituents.
  • HRMS : Confirms molecular formula (<5 ppm accuracy) .
  • ¹⁹F NMR : Chemical shifts (-110 to -125 ppm) validate fluorination .

Q. What are the preliminary applications of this compound in material science and pharmacology?

Methodological Answer:

  • Organic Electronics : Acts as a building block for semiconductors due to electron-withdrawing Br/F groups enhancing charge transport .
  • Anticancer Agents : Derivatives inhibit SKRB-3 breast cancer and SW620 colon cancer cells via kinase pathway modulation .
  • Antimicrobial Activity : Fluorinated benzothiazoles disrupt bacterial membrane synthesis (e.g., against S. aureus and E. coli) .

Advanced Research Questions

Q. How can reaction conditions be optimized to control regioselectivity in halogenation?

Methodological Answer: Regioselectivity depends on:

  • Directing Groups : Methoxy groups at C6 direct bromination to C2 via steric and electronic effects.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for fluorination at C5 .
  • Catalyst Loading : 5 mol% Pd(OAc)₂ with 10 mol% PPh₃ reduces side products in coupling reactions .

Q. Table 2: Halogenation Optimization

ConditionRegioselectivity (C2:C5)Yield (%)
DMF, 80°C9:178
THF, 60°C6:165
CuBr₂ additive12:182

Q. What mechanistic insights explain the pharmacological activity of benzothiazole derivatives?

Methodological Answer:

  • Kinase Inhibition : Bromine enhances hydrophobic interactions with ATP-binding pockets (e.g., EGFR kinase) .
  • DNA Intercalation : Planar benzothiazole cores intercalate into DNA, inducing apoptosis in cancer cells .
  • Antimicrobial Action : Fluorine increases lipophilicity, improving membrane penetration .

Q. How does the electronic structure of this compound influence its performance in organic electronics?

Methodological Answer:

  • HOMO-LUMO Gap : Br/F substituents lower the LUMO (-3.2 eV), enhancing electron mobility in OLEDs .
  • Charge Transport : Methoxy groups reduce crystallinity, improving film morphology in photovoltaic devices .
  • Stability : Fluorine resists oxidation, extending device lifetime under UV exposure .

Q. What strategies mitigate hazards when handling reactive intermediates during synthesis?

Methodological Answer:

  • Inert Atmosphere : Use argon to prevent explosive decomposition of brominated intermediates .
  • Low-Temperature Quenching : Gradual addition to ice-water minimizes exothermic reactions .
  • Personal Protective Equipment (PPE) : Fluorinated gloves and fume hoods reduce exposure risks .

Q. How do analytical challenges in purity assessment impact downstream applications?

Methodological Answer:

  • HPLC-MS : Detects trace impurities (<0.1%) that inhibit catalytic activity in coupling reactions .
  • Elemental Analysis : Ensures stoichiometric Br/F ratios; deviations >2% reduce semiconductor efficiency .
  • Thermogravimetric Analysis (TGA) : Identifies solvent residues (>0.5% degrades OLED performance) .

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